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molecular formula C7H10N2 B048907 4-Aminobenzylamine CAS No. 4403-71-8

4-Aminobenzylamine

Cat. No. B048907
M. Wt: 122.17 g/mol
InChI Key: BFWYZZPDZZGSLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04671890

Procedure details

An autoclave was then charged with the p-nitrobenzaldoxime obtained above, 5 grams of Raney nickel catalyst, and 500 ml of methanol. Reducing reaction was continued with a vigorous stirring at 25°-30° C., under hydrogen pressure of 30-50 Kg/cm2G for 3 hours. After the end of the reaction, the resultant mixture was filtered to remove the catalyst and distilled to obtain 18.9 grams of a light yellow oily fraction having a boiling point of 129.5°-130° C./5-6 mmHg. The p-Aminobenzylamine, thus obtained, is in the total yield of 44.2%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
44.2%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][C:7]([CH:8]=[N:9]O)=[CH:6][CH:5]=1)([O-])=O>[Ni].CO>[NH2:1][C:4]1[CH:12]=[CH:11][C:7]([CH2:8][NH2:9])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=NO)C=C1
Step Two
Name
Quantity
5 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
500 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
a vigorous stirring at 25°-30° C., under hydrogen pressure of 30-50 Kg/cm2G for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
After the end of the reaction
FILTRATION
Type
FILTRATION
Details
the resultant mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to obtain 18.9 grams of a light yellow oily fraction

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=CC=C(CN)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 44.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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